Product packaging for BAY 38-7271(Cat. No.:CAS No. 212188-60-8)

BAY 38-7271

Cat. No.: B1667812
CAS No.: 212188-60-8
M. Wt: 430.4 g/mol
InChI Key: XJURALZPEJKKOV-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Strategic Importance of Cannabinoid Receptor Agonists in Neuropharmacology

Cannabinoid receptor agonists hold strategic importance in neuropharmacology due to the widespread distribution of cannabinoid receptors in the central nervous system and their involvement in various neurological functions, including pain perception, motor control, memory, and neuroprotection. Modulating these receptors with agonists can offer potential therapeutic avenues for conditions such as neurodegenerative diseases, pain disorders, and traumatic brain injury. BAY 38-7271, as a highly potent CB1/CB2 receptor agonist, has been investigated for its potential neuroprotective effects, particularly in the context of traumatic brain injury and cerebral ischemia. researchgate.netnih.gov

Historical Development and Initial Characterization of this compound

The development of synthetic cannabinoid receptor agonists has been an active area of pharmaceutical research. This compound emerged from these efforts, characterized by its specific chemical structure and potent activity at cannabinoid receptors.

This compound was originally synthesized by chemist Wayne E. Kenney and developed by Bayer AG. wikipedia.orgncats.iochemicalbook.com It is characterized as a structurally novel diarylether sulfonylester. Bayer Pharmaceuticals described this compound as a novel trifluoro sulfonate chemotype that acts as a full agonist of both CB1 and CB2 receptors. mdpi.com Initial characterization revealed that it possessed high affinity for both CB1 and CB2 receptors. researchgate.netwikipedia.orgchemicalbook.comwikidoc.org

Data on the binding affinities of this compound for recombinant human CB1 and CB2 receptors demonstrate its potency:

ReceptorKi (nM)
Human CB11.85
Human CB25.96
Recombinant Human CB11.85
Recombinant Human CB25.96
CB1 (animal studies)2.91
CB2 (animal studies)4.24

Ki values indicate the inhibition constant, where lower values represent higher binding affinity. wikipedia.orgchemicalbook.comwikidoc.orgmedchemexpress.com

Research findings highlighted its pronounced neuroprotective efficacy in preclinical models, including a rat traumatic brain injury model. researchgate.netnih.gov Neuroprotective efficacy was also observed in models of transient and permanent occlusion of the middle cerebral artery and brain edema models. researchgate.netnih.gov

Following its initial development and promising preclinical results by Bayer AG, this compound was licensed to KeyNeurotek Pharmaceuticals AG for further clinical development. researchgate.netwikipedia.orgncats.iochemicalbook.com KeyNeurotek continued the investigation of this compound, also referred to as KN38-7271, particularly for its potential therapeutic application in traumatic brain injury. researchgate.netwikipedia.orgncats.io The compound progressed to Phase II trials. wikipedia.orgncats.iochemicalbook.com However, development of the compound appears to have stopped. wikipedia.orgncats.iochemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21F3O5S B1667812 BAY 38-7271 CAS No. 212188-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-[[(2R)-2-(hydroxymethyl)-2,3-dihydro-1H-inden-4-yl]oxy]phenyl] 4,4,4-trifluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3O5S/c21-20(22,23)8-3-9-29(25,26)28-17-6-2-5-16(12-17)27-19-7-1-4-15-10-14(13-24)11-18(15)19/h1-2,4-7,12,14,24H,3,8-11,13H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJURALZPEJKKOV-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=C2OC3=CC(=CC=C3)OS(=O)(=O)CCCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CC2=C1C=CC=C2OC3=CC(=CC=C3)OS(=O)(=O)CCCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701010009
Record name 1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701010009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212188-60-8
Record name 3-[[(2R)-2,3-Dihydro-2-(hydroxymethyl)-1H-inden-4-yl]oxy]phenyl 4,4,4-trifluoro-1-butanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212188-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY-38-7271
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212188608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701010009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KN-387271
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRX4T6TMUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Receptor Pharmacology of Bay 38 7271

Cannabinoid Receptor Binding and Selectivity Profile

BAY 38-7271 exhibits high affinity for both cannabinoid receptor subtypes, CB1 and CB2. researchgate.netwikipedia.orgmedchemexpress.commedchemexpress.comtargetmol.com This dual binding profile distinguishes it as a non-selective cannabinoid receptor ligand, interacting with both central (CB1) and peripheral (CB2) receptors. researchgate.netmedchemexpress.eu

Agonistic Properties at Cannabinoid Receptor Subtypes (CB1 and CB2)

Research indicates that this compound acts as a full agonist at both CB1 and CB2 receptors. sudmed.runih.gov This means it is capable of inducing a maximal functional response from these receptors upon binding, similar in potency to reference compounds like CP 55,940 in animal studies. nih.govsudmed.ru Its agonistic activity at CB1 receptors has been confirmed in various in vitro and in vivo assays, including [35S]GTPγS binding assays and behavioral models sensitive to CB1 activation, such as the hypothermia and drug discrimination assays in rats. nih.govsudmed.ru

Receptor Binding Affinities

Studies have quantified the binding affinity of this compound for recombinant human CB1 and CB2 receptors. The compound demonstrates nanomolar affinity for both receptor subtypes. medchemexpress.commedchemexpress.comtargetmol.com Reported dissociation constant (Ki) values highlight its high potency. medchemexpress.commedchemexpress.comtargetmol.com

Here is a summary of reported binding affinity data:

Receptor SubtypeSpecies/SourceKi (nM)Reference
CB1Recombinant human CB11.85 medchemexpress.commedchemexpress.comtargetmol.com
CB2Recombinant human CB25.96 medchemexpress.commedchemexpress.comtargetmol.com
CB1Rat brain membranes0.46 ± 0.19 sudmed.ru
CB1Human cortex membranes1.09 ± 0.05 sudmed.ru
CB1Recombinant human CB11.85 ± 0.71 sudmed.ru
CB1CB1 receptors (general)2.91 wikipedia.org
CB2CB2 receptors (general)4.24 wikipedia.org

Note: Some sources provide a range or average for Ki values based on different experimental conditions or tissues. nih.gov

Downstream Signaling and Functional Activation

As a G protein-coupled receptor (GPCR) ligand, this compound initiates intracellular signaling cascades upon binding to cannabinoid receptors. medchemexpress.eunottingham.ac.uk

G Protein-Coupled Receptor Signal Transduction

Cannabinoid receptors (CB1 and CB2) are members of the GPCR superfamily and primarily couple to Gi/o proteins. medchemexpress.eunottingham.ac.uk Activation of these receptors by agonists like this compound typically leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nottingham.ac.uk This, in turn, affects the activity of protein kinase A (PKA) and other downstream signaling molecules. nottingham.ac.uk Signal transduction studies using techniques like [35S]GTPγS binding have been employed to assess the functional efficacy of this compound at CB1 receptors. nih.govsudmed.runih.gov These studies have confirmed high signal transduction efficacy for this compound at both human and rat CB1 receptors. sudmed.ru

Interactions with Non-Cannabinoid Receptor Targets (e.g., Adenosine A3, Peripheral GABAA Benzodiazepine (B76468), Melatonin (B1676174) ML1, Monoamine Transporter)

While primarily known for its high affinity and potency at cannabinoid receptors, studies have also investigated the potential interactions of this compound with other binding sites. Research indicates that this compound shows only minor interactions with a range of non-cannabinoid receptor targets at micromolar concentrations. medchemexpress.commedchemexpress.comtargetmol.comsudmed.rutargetmol.cn

Reported IC50 values for these interactions are in the micromolar range, suggesting significantly lower affinity compared to its binding at CB1 and CB2 receptors. medchemexpress.commedchemexpress.comtargetmol.comsudmed.rutargetmol.cn

Here is a summary of reported interactions with non-cannabinoid targets:

Non-Cannabinoid TargetIC50 (µM)Reference
Adenosine A3 receptor7.5 medchemexpress.commedchemexpress.comtargetmol.comsudmed.ru
Peripheral GABAA benzodiazepine receptor0.971 medchemexpress.commedchemexpress.comtargetmol.comsudmed.ru
Melatonin ML1 receptor3.3 medchemexpress.commedchemexpress.comtargetmol.comsudmed.ru
Monoamine transporter1.7 medchemexpress.commedchemexpress.comtargetmol.comsudmed.ru

These findings suggest that at concentrations where this compound significantly activates cannabinoid receptors, its interaction with these other targets is minimal. medchemexpress.commedchemexpress.comtargetmol.comsudmed.rutargetmol.cn

Structure-Activity Relationships (SAR) and Chemotype Analysis

This compound is described as a structurally novel cannabinoid receptor ligand, distinct from previously known chemotypes. researchgate.netnih.gov It belongs to the diarylether sulfonylester class of compounds. nih.gov Its chemical structure is defined as (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate. wikipedia.orgnih.gov

Diaryl Ether Sulfonylester Chemotype

This compound belongs to the diaryl ether sulfonylester chemotype of cannabinoid receptor ligands. mdpi.comeuropa.eunih.govresearchgate.net This structural class is distinct from classical cannabinoids like Δ⁹-THC and other synthetic classes such as aminoalkylindoles and cyclohexylphenols. europa.eunih.gov The core structure of this compound features a diaryl ether linkage and a sulfonylester group. researchgate.netnih.gov Specifically, it is described as (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate. researchgate.netwikipedia.org This novel structural framework contributes to its high affinity and potency at cannabinoid receptors. medchemexpress.comresearchgate.netmdpi.comresearchgate.net

Comparative Pharmacological Profiles with Analogous Compounds (e.g., BAY 59-3074, CP 55,940)

The pharmacological profile of this compound has been compared to other cannabinoid receptor ligands, including the synthetic cannabinoid receptor partial agonist BAY 59-3074 and the potent, non-selective cannabinoid agonist CP 55,940. wikipedia.orgwikipedia.orgnih.govucl.ac.be

This compound is characterized as a full agonist at both CB₁ and CB₂ receptors. mdpi.com Studies have shown high affinity for both receptor subtypes. For recombinant human CB₁ receptors, the Ki value for this compound is reported as 1.85 nM, and for recombinant human CB₂ receptors, it is 5.96 nM. medchemexpress.com Another source indicates Ki values of 2.91 nM at CB₁ and 4.24 nM at CB₂. wikipedia.org In rat brain membranes and human cortex membranes, Ki values for CB₁ were reported between 0.46 and 1.85 nM. researchgate.netsudmed.ru

In comparison, BAY 59-3074, which is also based on a related chemotype, is described as a partial agonist at both human and rat CB₁ and CB₂ receptors. mdpi.comwikipedia.orgnih.govcaymanchem.com BAY 59-3074 exhibits more modest affinity compared to this compound, with Ki values of 48.3 nM at human CB₁ and 45.5 nM at human CB₂ receptors. wikipedia.orgcaymanchem.com

CP 55,940 is a widely used synthetic cannabinoid agonist known for its high potency and roughly equal affinity for both CB₁ and CB₂ receptors. ucl.ac.be Its Ki values are reported to be in the range of 0.6 - 5.0 nM at CB₁ and 0.7 - 2.6 nM at CB₂. In animal studies, this compound has shown around the same potency as CP 55,940. wikipedia.org

Functional assays, such as the [³⁵S]GTPγS binding assay, have been used to characterize the agonist activity of these compounds. This compound has been characterized as a CB₁ receptor agonist in these assays using rat or human CB₁ receptors. researchgate.net In drug discrimination studies in rats, where animals were trained to discriminate the effects of CP 55,940 or this compound from vehicle, both compounds induced complete generalization, indicating shared subjective effects mediated by CB₁ receptor activation. sudmed.runih.gov this compound demonstrated high potency in these in vivo models. nih.gov The discriminative stimulus effects of BAY 59-3074 were also shown to be specifically mediated by CB₁ receptor activation and generalized to this compound and CP 55,940. nih.govnih.gov

This compound has shown only minor interactions at micromolar concentrations with other binding sites, including adenosine A₃ receptor, peripheral GABAᴀ benzodiazepine receptor, melatonin ML₁ receptor, and the monoamine transporter, suggesting a degree of selectivity for cannabinoid receptors. medchemexpress.com

The following table summarizes some of the comparative pharmacological data:

Compound Receptor Affinity (Ki) Efficacy Notes
This compound hCB₁ 1.85 nM medchemexpress.com, 2.91 nM wikipedia.org Full Agonist mdpi.com High potency medchemexpress.comnih.govresearchgate.net
hCB₂ 5.96 nM medchemexpress.com, 4.24 nM wikipedia.org Full Agonist mdpi.com
rCB₁ 0.46-1.85 nM researchgate.netsudmed.ru Agonist researchgate.net
BAY 59-3074 hCB₁ 48.3 nM wikipedia.orgcaymanchem.com Partial Agonist mdpi.comwikipedia.orgnih.govcaymanchem.com More modest affinity wikipedia.orgcaymanchem.com
hCB₂ 45.5 nM wikipedia.orgcaymanchem.com Partial Agonist mdpi.comwikipedia.orgnih.govcaymanchem.com
rCB₁ 55.4 nM nih.govcaymanchem.com Partial Agonist nih.govcaymanchem.com
CP 55,940 CB₁ 0.6-5.0 nM Agonist High potency, non-selective ucl.ac.be
CB₂ 0.7-2.6 nM Agonist Around same potency as this compound in animal studies wikipedia.org

Preclinical Efficacy and Therapeutic Potential of Bay 38 7271

Neuroprotective Efficacy in Models of Acute Brain Injury

Preclinical research indicates that BAY 38-7271 exhibits strong neuroprotective properties across different experimental models of acute brain damage. medchemexpress.comtargetmol.com These effects are believed to be mediated by multiple mechanisms triggered by cannabinoid receptors. nih.gov

Traumatic Brain Injury (TBI) Experimental Models

In rat models of traumatic brain injury, including those simulating acute subdural hematoma, this compound has shown pronounced neuroprotective efficacy. researchgate.netnih.govtargetmol.comnih.govresearchgate.netnih.gov Studies have characterized it as a potent neuroprotective agent in these contexts. nih.govnih.gov

In a rat model of acute subdural hematoma (SDH), this compound displayed strong neuroprotective efficacy. targetmol.comnih.gov When administered as a 4-hour infusion immediately after the induction of SDH, it demonstrated highly potent and efficient neuroprotective properties, resulting in a significant reduction in infarct volume. nih.govacs.org Even with a delayed administration of 3 or 5 hours after injury, significant neuroprotective efficacy, characterized by infarct volume reduction, was observed. nih.govnih.govacs.org

Table 1: Neuroprotective Efficacy of this compound in Rat Acute Subdural Hematoma Model (Infarct Volume Reduction)

Administration TimingAdministration MethodInfarct Volume ReductionSource
Immediately after SDH induction4-hour infusion70% nih.govacs.org
3-hour delay after SDH inductionNot specified59% nih.govacs.org
Immediately after SDH induction1-hour infusion65% (at 0.1 µg/kg) nih.gov
Immediately after SDH induction15 min infusion53% (at 10 µg/kg) nih.gov
5-hour delay after SDH induction4-hour infusion49% (at 1.0 µg/kg/h) nih.gov
5-hour delay after SDH induction15 min infusion64% (at 3 µg/kg) nih.gov

Beyond its direct neuroprotective effects on tissue viability, this compound has also demonstrated efficacy in reducing brain edema in experimental models. medchemexpress.comnih.govtargetmol.comresearchgate.net In the rat SDH model, this compound reduced both intracranial pressure and brain water content when assessed 24 hours post-SDH. nih.gov

Table 2: Effect of this compound on Brain Edema Parameters in Rat Acute Subdural Hematoma Model (24h Post-SDH)

ParameterReduction Percentage (at 250 ng/kg/h)Source
Intracranial Pressure28% nih.gov
Brain Water Content20% nih.gov
Acute Subdural Hematoma Mitigation

Cerebral Ischemia Models

Neuroprotective efficacy of this compound has also been observed in models of cerebral ischemia, including both transient and permanent occlusion of the middle cerebral artery (MCAO). researchgate.netmedchemexpress.comnih.govnih.govtargetmol.comnih.govunipi.itdoi.orgbiorxiv.orgphysiology.orgdntb.gov.ua

In the rat tMCAO model, this compound displayed pronounced neuroprotective efficacy. nih.gov Significant reductions in infarct volume were observed in both the cerebral cortex and the striatum. nih.gov

Table 3: Neuroprotective Efficacy of this compound in Rat Transient MCAO Model (Infarct Volume Reduction)

Brain RegionInfarct Volume Reduction (at specified dose)Source
Cerebral Cortex91% (at 1 ng/kg/h) nih.gov
Striatum53% (at 10 ng/kg/h) nih.gov

The neuroprotective potential of this compound was confirmed in a rat model of focal cerebral ischemia induced by permanent occlusion of the middle cerebral artery. nih.gov Studies have shown that this compound can lead to a significant, dose-dependent, and long-lasting reduction of cortical lesion sizes in eMCAO models. unipi.it It has also been reported to reduce mean infarct volume in this model. medchemexpress.com

Cortical and Striatal Infarct Volume Reduction

Research in animal models of traumatic brain injury (TBI) and cerebral ischemia has demonstrated the ability of this compound to reduce infarct volume in the brain. In a rat model of acute subdural hematoma (SDH), this compound showed significant neuroprotective efficacy, leading to a reduction in mean infarct volume. medchemexpress.comnih.gov When administered as a 4-hour infusion immediately after SDH induction, a 70% infarct volume reduction was observed at a specific dose. nih.gov Even with a 3-hour delay in administration, a significant reduction in infarct volume (59%) was noted at a higher dose. nih.gov Further studies in the rat SDH model confirmed strong neuroprotective efficacy with different administration protocols, including a 1-hour infusion resulting in a 65% infarct volume reduction and a 15-minute infusion showing a 53% reduction. nih.gov Significant neuroprotection was also observed with delayed administration (5 hours after injury). nih.gov

The neuroprotective potential of this compound has also been demonstrated in rat models of focal cerebral ischemia, specifically in the transient middle cerebral artery occlusion (tMCA-O) model. Pronounced neuroprotective efficacy was observed in both the cerebral cortex (91% reduction) and the striatum (53% reduction) at different doses. nih.gov The compound also showed efficacy in models of permanent occlusion of the middle cerebral artery and brain edema models. researchgate.netnih.govmedchemexpress.com

The observed neuroprotective effects, including infarct volume reduction, are concluded to be mediated by multiple mechanisms triggered by cannabinoid receptors. nih.gov

Table 1: Summary of Infarct Volume Reduction by this compound in Rat Models

ModelAdministration ProtocolInfarct Volume ReductionSource
Acute Subdural Hematoma (SDH)4-h infusion, immediate post-injury70% nih.gov
Acute Subdural Hematoma (SDH)4-h infusion, 3-h delay post-injury59% nih.gov
Acute Subdural Hematoma (SDH)1-h infusion, immediate post-injury65% nih.gov
Acute Subdural Hematoma (SDH)15-min infusion, immediate post-injury53% nih.gov
Transient Middle Cerebral Artery OcclusionCerebral Cortex: 91% nih.gov
Transient Middle Cerebral Artery OcclusionStriatum: 53% nih.gov

Analgesic and Anti-Inflammatory Properties

This compound has been reported to possess analgesic and anti-inflammatory effects in preclinical studies. wikipedia.orgresearchgate.net

General Analgesic Effects

As a cannabinoid receptor agonist, this compound's analgesic properties are consistent with the known effects of cannabinoids on pain pathways. nih.govnih.gov Preclinical research on cannabinoids in general has shown their potential for pain reduction. nih.govscielo.br

Modulation of Neuropathic and Inflammatory Pain Pathways

Activation of cannabinoid receptors, particularly CB1, is considered an attractive strategy for managing neuropathic pain. mdpi.com Preclinical studies indicate that activation of CB1 receptors has potential therapeutic applications in pain management. mdpi.com this compound, being a potent CB1/CB2 agonist, has shown efficacy in animal models of neuropathic and inflammatory pain. mdpi.com Research suggests that CB2 agonists can suppress microglial activation and reduce symptoms associated with neuropathic pain. scielo.br The endocannabinoid system, which includes cannabinoid receptors, plays a role in pain pathways through the identification of its action sites and pain modulation mechanisms. scielo.br

Behavioral and Physiological Characterization

Preclinical studies have characterized the behavioral and physiological effects of this compound, including its interaction with cannabinoid receptors and its discriminative stimulus properties.

Cannabinoid Receptor 1 (CB1)-Mediated Hypothermic Response

This compound induces a dose-dependent reduction in core body temperature in rats, a characteristic effect mediated by CB1 receptor activation. nih.govmedchemexpress.com This hypothermic response is a known physiological effect of CB1 receptor agonists. realmofcaring.orgmedchemexpress.com The minimal effective dose for inducing hypothermia in rats has been reported. nih.gov The CB1 receptor-mediated mechanism of this effect has been confirmed by its blockade with a selective CB1 receptor antagonist. nih.gov

Drug Discrimination Paradigm Analysis

In rats trained to discriminate the CB1/CB2 receptor agonist CP 55,940 from vehicle, this compound induced complete generalization. nih.govnih.gov This indicates that this compound produces a similar subjective effect to CP 55,940 in this paradigm, consistent with its activity as a cannabinoid receptor agonist. nih.govnih.gov The discriminative stimulus effects of this compound have been further confirmed in studies using the drug discrimination procedure with this compound itself as the training drug. nih.govacs.org These studies demonstrated dose-dependent generalization and confirmed the involvement of the CB1 receptor through antagonism by a selective CB1 antagonist. nih.gov The cue was detectable for a specific duration after administration. nih.gov

Table 2: Behavioral and Physiological Effects of this compound

EffectAnimal ModelKey FindingReceptor MediationSource
Hypothermic ResponseRatDose-dependent reduction in core body temperatureCB1-mediated nih.govmedchemexpress.comrealmofcaring.org
Drug Discrimination (CP 55,940 cue)RatInduced complete generalizationCB1-mediated nih.govnih.gov
Drug Discrimination (this compound cue)RatDose-dependent generalization, blocked by CB1 antagonistCB1-mediated nih.govacs.org

Assessment of Physical Dependence Liability

Preclinical assessments have investigated the physical dependence liability associated with this compound. Research indicates that this compound exhibits low physical dependence liability. targetmol.cnmedchemexpress.com This characteristic is reported as not being essentially different from that observed with other cannabinoid CB1 receptor agonists. targetmol.cnmedchemexpress.com

Further research findings relevant to dependence liability assessment include studies evaluating the subjective effects of this compound in animal models. In rats trained to discriminate the cannabinoid CB1/CB2 receptor agonist CP 55,940 from vehicle, this compound was shown to induce complete generalization. researchgate.netacs.org This suggests that this compound produces interoceptive cues similar to those of other established cannabinoid agonists, which is a factor considered in the preclinical assessment of abuse and dependence potential.

While activation of central CB1 receptors by full agonists can be associated with dependence and the rapid development of tolerance, this compound has been characterized as a full agonist. wikipedia.orgmdpi.com However, the reported low physical dependence liability suggests that, in the preclinical models studied, the risk may be comparable to other compounds in its class, or that the specific preclinical assessment methods used indicated a lower propensity for physical dependence compared to some other psychoactive substances. Cannabinoid CB1 receptor ligands, in general, have faced limitations in their development partly due to concerns regarding psychotropic effects and dependence. unipi.it

Pharmacokinetic and Early Safety Assessment of Bay 38 7271

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Acute and Subacute Toxicology Studies in Animals

Acute and subacute toxicity studies were conducted in animals as part of the preclinical evaluation of BAY 38-7271. nih.govresearchgate.netresearchgate.net These studies are designed to assess the potential for adverse effects following short-term exposure to the compound. Reviews of the compound's profile mention the results from these toxicity studies. nih.govresearchgate.netresearchgate.net Standard acute toxicity studies often involve administering a single high dose to determine the maximum tolerated dose, while subacute studies typically involve exposure over a period of 1 to 4 weeks. slideshare.netplos.org Although specific outcomes or data from the this compound animal toxicity studies were not detailed in the provided snippets, their completion is noted in the literature. nih.govresearchgate.netresearchgate.net

Phase I Clinical Evaluation in Human Volunteers

Phase I clinical studies were conducted to evaluate this compound in healthy male volunteers. nih.govresearchgate.netresearchgate.net These initial human trials are essential for assessing the compound's safety, tolerability, and pharmacokinetics in humans. springer.com

In Phase I studies, this compound was reported to be safe and well tolerated. nih.govresearchgate.netresearchgate.net This assessment was based on administration via intravenous infusion for durations of either 1 or 24 hours. nih.govresearchgate.net The doses of this compound required for maximal neuroprotective efficacy in animal models were significantly lower than those that induced typical cannabinoid-like side effects, suggesting a potentially favorable therapeutic window in humans. nih.govresearchgate.net

Translational Research and Clinical Relevance

Prospects for Neurotherapeutic Applications

Traumatic Brain Injury and Ischemic Stroke Intervention

Preclinical research has explored the potential of BAY 38-7271 as an intervention for traumatic brain injury (TBI) and ischemic stroke. Studies in rat models of TBI have demonstrated pronounced neuroprotective efficacy for this compound. researchgate.netnih.govnih.gov This efficacy was observed within a therapeutic window of at least 5 hours in a rat TBI model. researchgate.netnih.gov

Furthermore, neuroprotective effects of this compound have been reported in models of transient and permanent occlusion of the middle cerebral artery, which are models used to study ischemic stroke. medchemexpress.comresearchgate.netnih.gov The compound also showed efficacy in brain edema models. medchemexpress.comresearchgate.netnih.gov In a rat subdural hematoma (SDH) model, this compound demonstrated neuroprotective efficacy, resulting in a reduction in mean infarct volume. medchemexpress.com These findings suggest a potential role for this compound in mitigating the damage caused by acute brain injuries like TBI and stroke.

Implications for Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's, Huntington's, Vascular Dementia)

The endocannabinoid system is implicated in various pathophysiological processes relevant to neurodegenerative disorders, including neuroinflammation, oxidative stress, and excitotoxicity, which are common features in conditions like Alzheimer's disease, Parkinson's disease, Huntington's disease, and vascular dementia. doi.orgsemanticscholar.orgnih.govnews-medical.net While the provided search results specifically highlight this compound's effects in acute brain injury models, the broader involvement of cannabinoid receptors in neurodegenerative pathways suggests a potential area of investigation. Activation of CB₂ receptors, for instance, has shown anti-inflammatory potential in the central nervous system and has been associated with conditions like multiple sclerosis, traumatic brain injury, and Alzheimer's disease in research. researchgate.net Although direct research on this compound for these specific neurodegenerative disorders is not detailed in the provided snippets, the compound's activity at both CB₁ and CB₂ receptors positions it as a subject of interest within the wider context of cannabinoid-based therapeutic strategies for neurological conditions.

Immunomodulatory and Blood-Brain Barrier Effects

Research indicates that cannabinoid receptors, particularly CB₂, play a role in modulating immune responses. Activation of CB₂ receptors by cannabinoids can inhibit adenylyl cyclase in B- and T-cells, reducing the immune response. unipi.it CB₂ receptors are also detected in resident inflammatory cells within the brain, such as microglia. researchgate.net

Regarding the blood-brain barrier (BBB), studies involving cannabinoid compounds have explored their effects on its integrity. For example, a CB₁/CB₂ agonist, HU-211, was shown to reduce blood-brain barrier disruption in a head trauma model. semanticscholar.org While the provided information does not detail specific studies on this compound's direct immunomodulatory effects or its impact on the blood-brain barrier, its activity as a CB₁/CB₂ agonist suggests potential interactions with these systems, consistent with the known roles of these receptors. Repeated treatment with a CB₂ agonist has been shown to positively affect blood-brain barrier integrity and neuronal degeneration in mice with traumatic brain injury. unipi.it

Comparative Efficacy and Safety Profile within the Cannabinoid Agonist Class

This compound is characterized as a highly potent cannabinoid CB₁/CB₂ receptor agonist. medchemexpress.comresearchgate.netnih.gov In animal studies, it has shown potency around the same level as CP 55,940. wikipedia.org It exhibits fairly high affinity for both CB₁ and CB₂ receptors, with reported Kᵢ values of 2.91 nM at CB₁ and 4.24 nM at CB₂ wikipedia.org, and 1.85 nM for recombinant human CB₁ and 5.96 nM for recombinant human CB₂ medchemexpress.com.

The development of cannabinoid receptor ligands has seen more productivity with CB₂ receptor ligands compared to CB₁ ligands, partly due to the psychotropic effects, dependence, and cognitive impairment associated with CB₁ receptor activation. unipi.it Strategies like developing peripherally restricted agonists or allosteric modulators have been pursued to minimize undesirable central CB₁ effects. unipi.itscispace.commdpi.commdpi.com Preclinical studies with this compound in animals indicated that the doses required for maximal neuroprotective efficacy were significantly lower than those that induced typical cannabinoid-like side effects, suggesting a potentially favorable therapeutic window for treating TBI or cerebral ischemia. researchgate.netnih.gov

Current Status and Challenges in Clinical Development

This compound was licensed to KeyNeurotek Pharmaceuticals for clinical development. wikipedia.orgresearchgate.net It was reported to be in Phase II trials in 2008. wikipedia.org However, its development appears to have stopped. wikipedia.org

Advanced Research Perspectives and Future Directions

Further Elucidation of Molecular Targets and Off-Target Effects

BAY 38-7271 is characterized as a potent agonist with high affinity for both CB1 and CB2 receptors. wikipedia.orgmedchemexpress.comtargetmol.cn Its reported Kᵢ values are 2.91 nM at CB1 and 4.24 nM at CB2 receptors. wikipedia.org While its primary effects are mediated through these receptors, understanding potential off-target interactions is crucial for therapeutic development. Research indicates that this compound shows only minor interactions at micromolar concentrations with other binding sites, including the adenosine (B11128) A3 receptor, peripheral GABAA benzodiazepine (B76468) receptor, melatonin (B1676174) ML1 receptor, and the monoamine transporter. medchemexpress.commedchemexpress.com

Further research is needed to comprehensively map all potential molecular targets and elucidate the precise mechanisms by which this compound exerts its neuroprotective and analgesic effects. This includes investigating the downstream signaling pathways activated by CB1 and CB2 receptor binding, which can vary depending on the specific ligand and cell type. oup.comnih.gov Understanding these intricate signaling cascades is essential for predicting therapeutic outcomes and potential side effects.

Development of Peripheral Cannabinoid Receptor-Selective Modulators

A significant challenge in utilizing CB1 receptor agonists for therapeutic purposes is the potential for central nervous system (CNS)-mediated psychoactive effects. oup.comnih.govmdpi.comnih.gov The development of modulators that selectively target peripheral cannabinoid receptors, particularly CB2 receptors or peripherally restricted CB1 agonists, is a key area of research aimed at decoupling therapeutic benefits from undesirable CNS effects. oup.commdpi.comnih.govunipi.itmdpi.com

While this compound is a dual CB1/CB2 agonist, future research could explore modifications to its structure to enhance peripheral selectivity. Studies on other cannabinoid ligands, such as the partial agonist BAY 59-3074, have investigated structural modifications to favor peripheral activity. mdpi.com Developing peripherally restricted agonists could offer a favorable therapeutic window for conditions where central CB1 activation is not desired. researchgate.netnih.govnih.gov

Long-Term Neurological and Functional Outcome Studies

Although this compound showed neuroprotective efficacy in animal models of TBI and cerebral ischemia, and was in Phase II trials, its long-term effects on neurological and functional outcomes require further investigation. wikipedia.orgresearchgate.netnih.gov Research on other cannabinoids has explored their potential in mitigating long-lasting cognitive deficits and improving functional recovery after brain injury. nih.gov

Combination Therapies and Synergistic Effects

Exploring the potential for combination therapies involving cannabinoid receptor agonists like this compound and other therapeutic agents is another avenue for future research. Combining drugs can potentially lead to synergistic effects, allowing for lower doses of each compound and potentially reducing side effects while enhancing therapeutic efficacy. medrxiv.org

Research into combination therapies in neurological conditions, such as TBI or stroke, could investigate whether this compound, when administered alongside other neuroprotective or anti-inflammatory agents, provides superior outcomes compared to monotherapy. Identifying synergistic interactions could lead to more effective treatment strategies.

Exploration of Additional Therapeutic Indications

Given the widespread involvement of the endocannabinoid system in various physiological and pathological processes, cannabinoid receptor agonists hold potential for treating a range of conditions beyond acute brain injury. oup.commdpi.comunipi.itmdpi.com Future research could explore the therapeutic potential of this compound in other indications where modulation of CB1 and CB2 receptors is deemed beneficial.

Potential areas for exploration, based on the known roles of cannabinoid receptors and research into other cannabinoid ligands, include neurodegenerative diseases such as Alzheimer's and Parkinson's, chronic pain conditions, inflammatory disorders, and psychiatric conditions. oup.commdpi.comnih.govunipi.itmdpi.comnih.govfrontiersin.orgexplorationpub.com However, the specific receptor binding profile and pharmacological properties of this compound would need to be carefully considered in the context of each potential indication.

Re-evaluating the Dual Neuroprotective/Neurotoxic Paradigm of Cannabinoids

The observation of both neuroprotective and neurotoxic effects of cannabinoids in different experimental settings presents a complex paradigm that requires further investigation. nih.govmedicalresearchjournal.org Factors such as dose, duration of exposure, timing of administration relative to injury, and the specific cannabinoid compound can influence the outcome. nih.gov

Future research involving this compound should aim to further elucidate the conditions under which it exerts neuroprotective effects and to identify any potential for neurotoxicity, particularly with prolonged exposure or at higher doses. Understanding the underlying mechanisms responsible for this dual nature, including potential receptor-dependent and -independent pathways, is crucial for optimizing therapeutic strategies and minimizing risks. unipi.itnih.govpnas.orgrealmofcaring.orgresearchgate.net

Q & A

Q. How can cross-disciplinary approaches enhance mechanistic studies of this compound?

  • Methodological Answer : Integrate omics (transcriptomics, proteomics) to map signaling pathways. Collaborate with computational biologists for molecular docking (e.g., AutoDock Vina) to predict binding modes. Validate findings in human iPSC-derived neurons or 3D organoids. Publish negative results to inform the field .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAY 38-7271
Reactant of Route 2
Reactant of Route 2
BAY 38-7271

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.